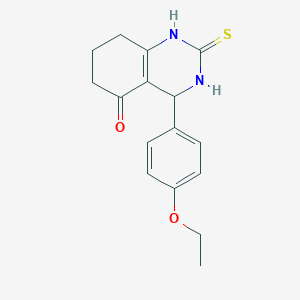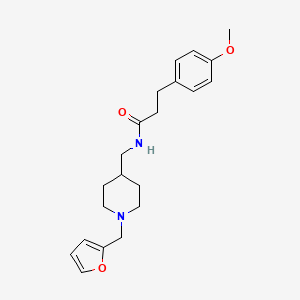![molecular formula C26H30ClN3O4S B2976775 N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride CAS No. 1185065-54-6](/img/structure/B2976775.png)
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide hydrochloride” is a complex organic compound. It is related to the class of compounds known as piperazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and others. Unfortunately, specific physical and chemical properties for this compound were not found in the available literature .Applications De Recherche Scientifique
Serotonin Receptor Antagonism
This compound has been extensively studied for its potential as a selective antagonist of serotonin receptors, particularly the 5-HT1A receptor. Research demonstrates its efficacy in blocking the inhibitory actions of serotonin and related compounds on neuronal firing, highlighting its potential in studying neurotransmission and possibly treating disorders associated with serotonin dysfunction (Craven, Grahame-Smith, & Newberry, 1994). Additionally, its analogs have been explored for their selectivity and high affinity toward serotonin 5-HT(1A) receptors, presenting a promising avenue for the development of radioligands for PET imaging in neuropsychiatric disorders (García et al., 2014).
Drug Design and Synthesis
The structural versatility of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride has been leveraged in the design and synthesis of novel compounds with potential therapeutic applications. For instance, its derivatives have shown significant potential as non-nucleoside HIV-1 reverse transcriptase inhibitors, offering a new class of compounds for clinical evaluation in the treatment of HIV (Romero et al., 1994). Furthermore, derivatives designed for targeting dopamine receptors have been synthesized, contributing to the understanding of receptor ligand interactions and the development of PET radioligands for imaging dopamine D(3) receptors (Gao et al., 2008).
Antimicrobial Research
The structural framework of this compound has been adapted to create derivatives with antimicrobial properties. A study focusing on the synthesis of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one sulfonamide and carboxamide derivatives revealed potent inhibitory activity against various Gram-positive and Gram-negative bacteria (Krishnamurthy et al., 2011). This showcases the compound's potential as a backbone for developing new antimicrobial agents.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of this compound is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals across nerve synapses.
Mode of Action
This compound acts as an inhibitor of the AChE enzyme . By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft. This leads to enhanced cholinergic neurotransmission.
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway . The increased concentration of acetylcholine in the synaptic cleft enhances the transmission of signals across nerve synapses. This can have various downstream effects depending on the specific neural pathways involved.
Pharmacokinetics
The compound has been found to have adequate pharmacokinetic properties
Result of Action
The result of the compound’s action is an improvement in short-term memory and anxiety levels in animal models . This is likely due to the enhanced cholinergic neurotransmission resulting from the inhibition of AChE.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of other substances (like aluminium chloride in the study ) can lead to neurotoxic effects that the compound might help to alleviate.
Propriétés
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-4-phenylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S.ClH/c1-33-24-11-13-25(14-12-24)34(31,32)29-19-17-28(18-20-29)16-15-27-26(30)23-9-7-22(8-10-23)21-5-3-2-4-6-21;/h2-14H,15-20H2,1H3,(H,27,30);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFSBVYSCFMDCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2976693.png)
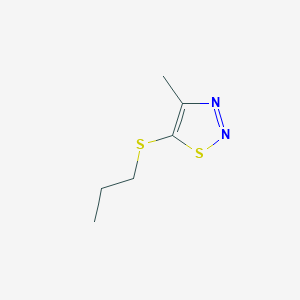
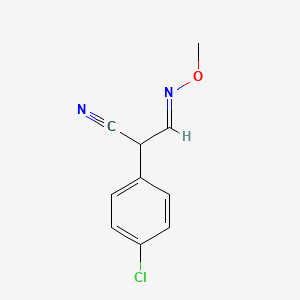

amino]-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2976701.png)
![4-chloro-2-{[3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]sulfonyl}phenyl methyl ether](/img/structure/B2976702.png)
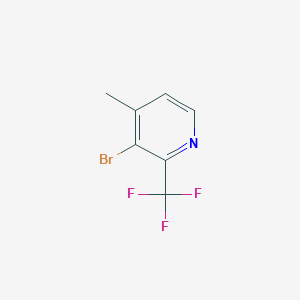
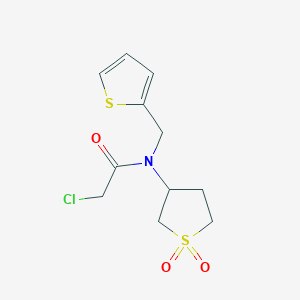
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline](/img/structure/B2976708.png)
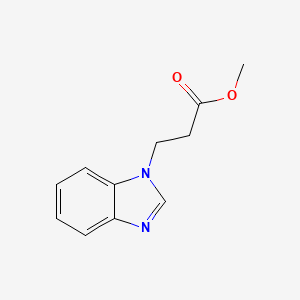
![Methyl 5-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylate](/img/structure/B2976710.png)
![methyl (2Z)-2-({2-[4-(octyloxy)phenyl]pyrimidin-4-yl}methylidene)-3-oxobutanoate](/img/structure/B2976712.png)
